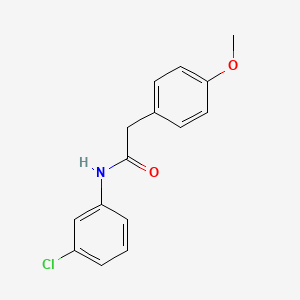

N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c1-19-14-7-5-11(6-8-14)9-15(18)17-13-4-2-3-12(16)10-13/h2-8,10H,9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWOVILWNVBQOEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 3 Chlorophenyl 2 4 Methoxyphenyl Acetamide and Structural Analogues

Classical and Contemporary Synthetic Routes to N-Aryl-2-(aryloxy)acetamides

The construction of N-aryl-2-(aryloxy)acetamides is primarily achieved through the formation of an amide bond between an appropriately substituted aniline (B41778) and a phenylacetic acid derivative.

The formation of the amide bond is a cornerstone of organic synthesis. unimi.it Direct reaction between a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction that forms a stable salt. libretexts.orgfishersci.co.uk Consequently, the carboxylic acid must first be "activated" to enhance the electrophilicity of the carbonyl carbon.

Classical methods often involve converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or an acid anhydride (B1165640). fishersci.co.uk The acylation of an amine with an acyl chloride, known as the Schotten-Baumann reaction, is a widely used technique that proceeds readily at room temperature in the presence of a base to neutralize the HCl byproduct. fishersci.co.uk

Contemporary peptide chemistry has introduced a wide array of coupling reagents that facilitate amide bond formation under mild conditions, minimizing side reactions and racemization. ucl.ac.uk These reagents react with the carboxylic acid to form a highly active intermediate, typically an active ester, which is then susceptible to nucleophilic attack by the amine. fishersci.co.uk Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common examples. fishersci.co.ukpeptide.comiris-biotech.de Uronium/aminium-based reagents such as HATU and HBTU are known for their high efficiency and rapid reaction times, often leading to less epimerization during the coupling process. peptide.com

| Coupling Reagent Class | Examples | Mechanism of Action | Key Advantages |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Forms a highly reactive O-acylisourea intermediate with the carboxylic acid. fishersci.co.uk | Widely used, effective for many substrates. EDC is water-soluble, simplifying byproduct removal. iris-biotech.de |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | Forms an active ester (e.g., OBt or OAt ester) that readily reacts with the amine. peptide.com | React faster with less epimerization compared to many other reagents. peptide.com |

| Phosphonium Salts | PyBOP, PyAOP | Similar to uronium salts, forms an active ester intermediate. | Highly reactive and efficient, particularly for challenging couplings. |

The synthesis of N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide relies on the availability of its two key precursors: 3-chloroaniline (B41212) and 4-methoxyphenylacetic acid.

3-Chloroaniline: This precursor is typically synthesized from benzene (B151609) through a multi-step process. doubtnut.comvedantu.com

Nitration: Benzene is first treated with a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group, forming nitrobenzene (B124822). doubtnut.comvedantu.com

Chlorination: The nitrobenzene is then subjected to electrophilic aromatic substitution with chlorine in the presence of a Lewis acid catalyst. The nitro group is a meta-director, leading to the formation of 3-chloronitrobenzene. doubtnut.comvedantu.com

Reduction: Finally, the nitro group of 3-chloronitrobenzene is reduced to an amino group. doubtnut.comatamanchemicals.com This transformation can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin or iron in acidic media. vedantu.comatamanchemicals.comchemicalbook.com

4-Methoxyphenylacetic acid: This carboxylic acid derivative, also known as homoanisic acid, is an intermediate used in the synthesis of pharmaceuticals and other organic compounds. sigmaaldrich.comnih.gov It can be prepared through several routes, including:

Hydrolysis of 4-methoxyphenylacetonitrile. A common method involves refluxing the nitrile with sodium hydroxide (B78521) in an ethanol/water mixture. chemicalbook.com

Oxidation of 4-methoxyphenylacetaldehyde. googleapis.com

Esterification of 4-hydroxyphenylacetic acid followed by methylation, or vice-versa.

Development of Novel and Efficient Synthetic Approaches for N-Arylacetamide Scaffolds

While classical methods are robust, research continues to focus on developing more efficient, atom-economical, and environmentally benign synthetic routes to N-arylacetamides.

One innovative approach involves a one-pot reductive-acetylation of nitroarenes. For instance, using a deep eutectic solvent composed of tin(II) chloride dihydrate and choline (B1196258) chloride, various nitroarenes can be reacted with acetic anhydride to yield the corresponding N-arylacetamides in high yields and short reaction times. nih.gov This method bypasses the need to isolate the intermediate aniline.

Copper-catalyzed transformations have also emerged as a powerful tool. One reported method describes a redox-neutral transformation of alkyl nitriles using diaryliodonium salts as the aryl source to produce N-arylacetamides, showcasing broad substrate scope and good functional group tolerance. rsc.org Other novel strategies focus on the direct catalytic condensation of carboxylic acids and amines, avoiding stoichiometric activating agents, which aligns with the principles of green chemistry. ucl.ac.uk

| Approach | Description | Key Features | Reference |

|---|---|---|---|

| Classical Two-Step | Reduction of nitroarene to aniline, followed by acylation with an activated carboxylic acid. | Well-established, reliable, versatile. | fishersci.co.ukdoubtnut.comvedantu.com |

| One-Pot Reductive Acetylation | Direct conversion of a nitroarene to an N-arylacetamide in a single pot using a reducing agent and an acylating agent. | Increased efficiency, shorter reaction times, avoids isolation of aniline intermediate. | nih.gov |

| Copper-Catalyzed Nitrile Transformation | Uses an alkyl nitrile as the acetyl source and a diaryliodonium salt as the aryl source. | High efficiency, broad scope, redox-neutral. | rsc.org |

Functional Group Interconversions and Strategic Derivatization of N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide

Functional group interconversion allows for the strategic modification of a parent molecule to create analogues with potentially different properties. fiveable.me N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide possesses several reactive sites suitable for derivatization: the acetamide (B32628) linkage and the two aromatic rings.

The amide bond, while stable, can undergo several chemical transformations. libretexts.orgpatsnap.com

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to regenerate the parent carboxylic acid (4-methoxyphenylacetic acid) and amine (3-chloroaniline). libretexts.orgpatsnap.com Acidic hydrolysis typically yields the carboxylic acid and the ammonium (B1175870) salt of the amine, while basic hydrolysis produces the carboxylate salt and the free amine. libretexts.org

Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH2-) to form the corresponding secondary amine, N-(3-chlorophenyl)-2-(4-methoxyphenyl)ethanamine. This is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4).

Rearrangement: Reactions like the Hofmann rearrangement, which converts a primary amide to a primary amine with one fewer carbon atom, are characteristic of unsubstituted amides (R-CONH2) and would not be a primary pathway for this secondary amide. patsnap.com

Both aromatic rings in the molecule are susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups. organic-chemistry.orgrsc.orgglobethesis.com The position of the new substituent is directed by the groups already present on the ring.

On the 3-chlorophenyl ring: The substituents are an amide nitrogen (-NHCOR) and a chlorine atom (-Cl). The amide group is an ortho-, para-director and activating, while the chlorine is also an ortho-, para-director but deactivating. The directing effects would guide incoming electrophiles primarily to positions 2, 4, and 6.

On the 4-methoxyphenyl (B3050149) ring: The substituents are a methoxy (B1213986) group (-OCH3) and an alkyl group (-CH2CONH-R). Both are ortho-, para-directing and activating groups. The powerful activating and directing effect of the methoxy group would strongly favor substitution at positions 3 and 5 (ortho to the methoxy group).

Potential functionalization reactions include:

Halogenation: Introduction of additional bromine or chlorine atoms using reagents like Br2/FeBr3 or Cl2/FeCl3.

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups, although the presence of the deactivating amide group on one ring can sometimes complicate these reactions.

| Reaction Type | Target Ring | Directing Groups | Predicted Position of Substitution |

|---|---|---|---|

| Electrophilic Halogenation/Nitration | 3-Chlorophenyl | -NHCOR (ortho, para), -Cl (ortho, para) | Positions 2, 4, 6 |

| Electrophilic Halogenation/Nitration | 4-Methoxyphenyl | -OCH3 (ortho, para), -CH2R (ortho, para) | Positions 3, 5 (ortho to -OCH3) |

Mechanistic Investigations of Synthetic Reactions and Selectivity

The synthesis of N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide, a member of the N-aryl acetamide class, proceeds through amide bond formation, a cornerstone reaction in organic chemistry. acs.orgrsc.org Mechanistic investigations into these synthetic routes are crucial for optimizing reaction conditions, maximizing yields, and controlling selectivity. The primary methods for forming the amide linkage in this target molecule involve the reaction of a carboxylic acid derivative of 4-methoxyphenylacetic acid with 3-chloroaniline. The specific mechanism is highly dependent on the chosen synthetic methodology, including the use of coupling agents or the conversion of the carboxylic acid to a more reactive species. libretexts.org

The most conventional pathway for the formation of N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide involves the activation of the carboxylic acid, 4-methoxyphenylacetic acid. rsc.org Direct reaction between a carboxylic acid and an amine is typically unfavorable as it results in an acid-base reaction, forming a stable ammonium carboxylate salt. rsc.org To circumvent this, the carboxylic acid's carbonyl group is rendered more electrophilic. This is generally achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, or by using a coupling reagent in situ. libretexts.orgluxembourg-bio.com

Mechanism via Acyl Chloride Intermediate

A common and effective method for synthesizing N-aryl acetamides is through an acyl chloride intermediate.

Activation of Carboxylic Acid : 4-methoxyphenylacetic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the highly reactive 4-methoxyphenylacetyl chloride.

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of 3-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxyphenylacetyl chloride. This step forms a tetrahedral intermediate.

Proton Transfer and Elimination : The tetrahedral intermediate is unstable. A proton is transferred from the nitrogen atom, and the chloride ion is eliminated, reforming the carbonyl double bond and yielding the final amide product, N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid (HCl) byproduct.

Mechanism with Coupling Reagents

Coupling reagents are widely used to facilitate amide bond formation directly from a carboxylic acid and an amine without isolating an acyl chloride. Carbodiimides, such as dicyclohexylcarbodiimide (DCC), are classic examples. luxembourg-bio.com

O-Acylurea Formation : The carboxylic acid (4-methoxyphenylacetic acid) adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate. luxembourg-bio.com

Nucleophilic Attack : 3-chloroaniline then attacks the carbonyl carbon of the O-acylisourea intermediate. luxembourg-bio.com

Product Formation : This attack leads to the formation of the desired amide and a dicyclohexylurea (DCU) byproduct, which is typically insoluble in common organic solvents and can be removed by filtration. luxembourg-bio.com

To improve yields and reduce side reactions like racemization (if the acyl component were chiral), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and reacts cleanly with the amine. luxembourg-bio.com

| Coupling Reagent System | Role of Reagent | Typical Byproduct | Mechanistic Advantage |

| DCC | Activates the carboxylic acid by forming an O-acylisourea intermediate. | Dicyclohexylurea (DCU) | Simplicity and effective activation. luxembourg-bio.com |

| DCC/HOBt | HOBt intercepts the O-acylisourea to form an active ester. | Dicyclohexylurea (DCU) | Suppresses side reactions and reduces potential epimerization. luxembourg-bio.com |

| HATU | Forms an active ester with the carboxylic acid, facilitating aminolysis. | Tetramethylurea | High efficiency and mild reaction conditions. |

| SOCl₂ | Converts the carboxylic acid to a highly reactive acyl chloride. | SO₂ and HCl | Provides a very electrophilic carbonyl for rapid reaction. |

Selectivity in Synthesis

Selectivity is a critical aspect of the synthesis of N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide. The primary consideration is chemoselectivity. The reaction must selectively form an amide bond between the carboxylic acid group of the 4-methoxyphenylacetic acid moiety and the amino group of 3-chloroaniline.

The inherent nucleophilicity of the amine is significantly greater than that of other potential nucleophilic sites within the starting materials, ensuring high chemoselectivity under standard acylation or coupling conditions. The presence of the chloro-substituent on the aniline ring slightly deactivates the ring towards electrophilic substitution and reduces the basicity and nucleophilicity of the amino group through an inductive effect. However, the amino group remains sufficiently nucleophilic to react with the activated carboxylic acid derivative.

In transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, selectivity is governed by the catalyst and ligand system. rsc.orgorganic-chemistry.org These reactions typically involve the oxidative addition of an aryl halide to a metal center (e.g., palladium or copper), followed by coordination of the amide and subsequent reductive elimination to form the C-N bond. mdpi.com For the synthesis of N-aryl acetamides, this would involve coupling an aryl halide with an acetamide. The selectivity of these reactions depends on factors like the choice of metal catalyst, the steric and electronic properties of the phosphine (B1218219) ligands, the base, and the reaction temperature. While less common for this specific transformation than condensation methods, these catalytic systems offer an alternative mechanistic pathway where selectivity is controlled by the catalytic cycle. mdpi.com

| Parameter | Influence on Selectivity | Mechanistic Rationale |

| Steric Hindrance | Can influence the rate of nucleophilic attack. | Bulky groups near the reactive centers can slow down the reaction, potentially allowing side reactions to compete. |

| Electronic Effects | Electron-withdrawing groups (like -Cl) on the aniline reduce its nucleophilicity. | A less nucleophilic amine requires a more reactive acylating agent or more forcing conditions for the reaction to proceed efficiently. nih.gov |

| Leaving Group Ability | A better leaving group on the activated carboxylic acid derivative leads to a faster reaction. | The rate-determining step often involves the departure of the leaving group from the tetrahedral intermediate. |

| Catalyst/Ligand Choice (for cross-coupling) | Dictates the efficiency of oxidative addition and reductive elimination steps. | The ligand's cone angle and electronic properties modulate the reactivity and stability of the metal catalyst intermediates. mdpi.com |

Spectroscopic and Structural Characterization Techniques for N 3 Chlorophenyl 2 4 Methoxyphenyl Acetamide and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Two-Dimensional (2D) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. For acetamide (B32628) derivatives, key signals include the amide proton (N-H), aromatic protons, and protons of the methylene (B1212753) (-CH₂-) and methoxy (B1213986) (-OCH₃) groups. For instance, in the related compound 2-chloro-N-(4-methoxyphenyl)acetamide , the amide proton appears as a singlet at approximately 10.23 ppm, while the methoxy group's protons are observed as a singlet around 3.74 ppm. iucr.org The methylene protons give a singlet at 4.24 ppm, and the aromatic protons appear as a multiplet between 6.93 and 7.5 ppm. iucr.org

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Characteristic signals for these acetamides include the carbonyl carbon (C=O) of the amide group, which typically resonates in the range of 164-169 ppm. iucr.orgrsc.org The carbons of the aromatic rings appear between 113 and 156 ppm, while the methylene and methoxy carbons show signals at approximately 43.48 ppm and 55.23 ppm, respectively, for 2-chloro-N-(4-methoxyphenyl)acetamide . iucr.org

Two-Dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between atoms. COSY maps correlations between coupled protons, helping to assign protons in complex aromatic systems. HSQC correlates proton signals with their directly attached carbon atoms, providing unambiguous C-H assignments. These advanced techniques are vital for confirming the precise structure of complex derivatives.

Table 1: Representative NMR Data for an Acetamide Derivative

Compound: 2-chloro-N-(4-methoxyphenyl)acetamide

| Technique | Signal (ppm) | Assignment |

|---|---|---|

| ¹H NMR | 10.23 (s, 1H) | Amide (N-H) |

| 6.93-7.5 (m, 4H) | Aromatic (C-H) | |

| 4.24 (s, 2H) | Methylene (-CH₂) | |

| 3.74 (s, 3H) | Methoxy (-OCH₃) | |

| ¹³C NMR | 164.13 | Carbonyl (C=O) |

| 155.51 | Aromatic (C-O) | |

| 131.53 | Aromatic (C-N) | |

| 113.92-120.92 | Aromatic (C-H) | |

| 55.23 | Methoxy (-OCH₃) | |

| 43.48 | Methylene (-CH₂) |

Data sourced from IUCr Journals. iucr.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy is particularly effective for identifying polar functional groups. In the IR spectrum of a compound like N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide, characteristic absorption bands confirm its structure. For the related 2-chloro-N-(4-methoxyphenyl)acetamide , a strong absorption band corresponding to the N-H stretching vibration of the amide group is observed around 3292 cm⁻¹. iucr.org The carbonyl (C=O) stretching vibration of the amide appears as a very intense peak near 1660 cm⁻¹. iucr.org Other notable peaks include C-H stretching vibrations for the aromatic rings (around 3073 cm⁻¹) and the methylene group (around 2959 cm⁻¹), as well as the C-Cl stretching vibration at approximately 827 cm⁻¹. iucr.org

Raman Spectroscopy , which measures light scattering, serves as a complementary technique to IR. It is especially sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the carbon skeleton of the aromatic rings and other symmetric features of the molecule that may be weak or absent in the IR spectrum.

Table 2: Key IR Absorption Frequencies for an Acetamide Derivative

Compound: 2-chloro-N-(4-methoxyphenyl)acetamide

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3292 | N-H stretch | Amide |

| 3073 | C-H stretch | Aromatic |

| 2959 | C-H stretch | Methylene (-CH₂) |

| 1660 | C=O stretch | Amide I |

| 1029 | N-C stretch | Amide |

| 827 | C-Cl stretch | Chloroalkane |

Data sourced from IUCr Journals. iucr.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the molecular mass, which allows for the unambiguous confirmation of the elemental composition of a molecule. For example, the calculated m/z for the protonated molecule [M+H]⁺ of 2-chloro-N-(4-methoxyphenyl)acetamide (C₉H₁₀ClNO₂) is 199.04, with experimental values found to be in close agreement. iucr.org

Electron Impact (EI) or Electrospray Ionization (ESI) are common methods used to generate ions. The subsequent fragmentation of the molecular ion provides a unique fingerprint that helps to elucidate the structure. For amide-containing compounds, characteristic fragmentation includes alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen or carbonyl group) and the McLafferty rearrangement. libretexts.org Common fragments for N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide would likely arise from the cleavage of the amide bond, leading to ions corresponding to the chlorophenylamine and methoxyphenylacetyl moieties.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interaction Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, confirming the molecular conformation.

For derivatives like 2-chloro-N-(4-methoxyphenyl)acetamide , crystallographic analysis reveals that the acetamido group is twisted out of the plane of the phenyl ring. iucr.org The analysis also elucidates the complex network of intermolecular interactions that stabilize the crystal lattice. These interactions often include N-H···O hydrogen bonds, where the amide hydrogen acts as a donor and a carbonyl oxygen from an adjacent molecule acts as an acceptor, forming molecular chains or layers. iucr.orgnih.gov Weaker interactions such as C-H···O, C-H···Cl, and C-H···π(ring) interactions also play a significant role in creating the final three-dimensional supramolecular architecture. iucr.orgnih.gov Hirshfeld surface analysis is often employed to visualize and quantify these intermolecular contacts. nih.govnih.gov

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, TLC)

Chromatographic techniques are essential for the separation, isolation, and purity assessment of synthesized compounds.

Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of a chemical reaction and to get a preliminary assessment of product purity. By comparing the retention factor (Rf) of the product to that of the starting materials on a silica (B1680970) gel plate with an appropriate solvent system, one can quickly determine if the reaction is complete.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique used to accurately determine the purity of the final compound and for its purification (preparative HPLC). sielc.com For compounds like N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide, a reverse-phase HPLC method is typically used, employing a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Computational Chemistry and Molecular Modeling of N 3 Chlorophenyl 2 4 Methoxyphenyl Acetamide Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Semi-Empirical Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) provide a robust framework for analyzing the electronic structure and reactivity of N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide. These calculations are typically performed using a basis set, such as 6-311++G(d,p), to accurately describe the electron distribution.

The electronic structure of a molecule is defined by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier molecular orbitals that dictate the molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and chemically reactive. For N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring, while the LUMO may be distributed across the acetamide (B32628) linkage and the electron-withdrawing 3-chlorophenyl ring. Theoretical studies on related N-chlorophenyl based acetamides have utilized DFT to calculate these energetic parameters and understand charge delocalization and electronic exchange interactions.

Table 1: Hypothetical Frontier Orbital Properties of N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide Data is illustrative and based on typical values for similar aromatic acetamides.

| Parameter | Expected Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.0 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ~ -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies greater stability. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent different potential values on the electron density surface. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on oxygen or nitrogen atoms) and are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas (e.g., hydrogen atoms attached to heteroatoms) that are favorable for nucleophilic attack. Green areas denote neutral potential.

For N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide, the MEP surface would likely show a strong negative potential (red) around the carbonyl oxygen of the acetamide group, making it a primary site for hydrogen bonding and electrophilic interactions. The amide nitrogen and the oxygen of the methoxy (B1213986) group would also exhibit negative potential. Positive potential (blue) would be concentrated around the amide hydrogen (N-H), highlighting its role as a hydrogen bond donor. The aromatic rings would show varied potentials based on their substituents.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is intrinsically linked to its three-dimensional structure or conformation. N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the most stable, low-energy conformations and map the energy barriers between them.

Key dihedral angles that define the molecule's shape include the torsion angle around the C-N amide bond and the angles governing the orientation of the two phenyl rings relative to the central acetamide linker. Crystal structure analysis of a closely related compound, 2-chloro-N-(4-methoxyphenyl)acetamide, reveals that the acetamido group is significantly twisted out of the plane of the phenyl ring. In that structure, the dihedral angle between the mean plane of the phenyl ring and the acetamido group is 28.87 (5)°. A similar non-planar conformation is expected for N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide to minimize steric hindrance. The sum of the angles around the amide nitrogen in such compounds is typically close to 360°, indicating a planar, sp² hybridized state. Mapping the potential energy surface by systematically rotating key bonds would reveal the global and local energy minima, representing the most probable conformations in different environments.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes, flexibility, and interactions with the surrounding environment, such as solvent molecules.

An MD simulation would typically place the molecule in a box of explicit solvent (e.g., water) and track the trajectory of each atom over nanoseconds. This simulation can reveal how the molecule's conformation fluctuates and how it forms hydrogen bonds and other non-covalent interactions with water. Analysis of the simulation trajectory can provide information on the stability of different conformations, the flexibility of different parts of the molecule (e.g., by calculating the root-mean-square fluctuation or RMSF of atoms), and the solvent accessible surface area (SASA). These dynamic properties are crucial for understanding how the molecule behaves in a biological medium and how it might approach and interact with a protein binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules.

For a series of acetamide derivatives, a QSAR model would be built using a dataset of compounds with known biological activities (e.g., anticonvulsant activity). For each compound, a set of molecular descriptors is calculated, which can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that relates these descriptors to the observed activity.

Although a specific QSAR model for N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide is not available, its properties could be plugged into existing models for related pharmacophores to predict potential activities. Important descriptors would likely include those related to hydrophobicity (LogP), electronic properties (partial charges on key atoms), and steric factors, which govern how the molecule interacts with a hypothetical biological target.

Molecular Docking Simulations with Model Biological Macromolecules

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide) when bound to a second molecule (a receptor, typically a protein or enzyme). This technique is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

The process involves placing the ligand in the binding site of a receptor and using a scoring function to evaluate the fitness of different binding poses. The scoring function estimates the binding free energy, considering factors like hydrogen bonds, electrostatic interactions, and hydrophobic interactions. Studies on various acetamide derivatives have shown their potential to inhibit enzymes relevant to neurodegenerative diseases, such as monoamine oxidases (MAO-A, MAO-B) and cholinesterases (AChE, BChE). A docking simulation of N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide into the active site of one of these enzymes would reveal key interactions. For example, the amide N-H group could act as a hydrogen bond donor, the carbonyl oxygen as an acceptor, and the phenyl rings could engage in hydrophobic or π-π stacking interactions with aromatic residues in the binding pocket.

Table 2: Potential Molecular Interactions of N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide in a Hypothetical Enzyme Active Site

| Molecular Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Amide N-H | Hydrogen Bond Donor | Aspartate, Glutamate, Serine |

| Amide C=O | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Lysine |

| 4-Methoxyphenyl Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| 3-Chlorophenyl Ring | Hydrophobic, Halogen Bonding | Leucine, Isoleucine, Valine, Backbone Carbonyls |

| Methoxy Group Oxygen | Hydrogen Bond Acceptor | Serine, Cysteine, Histidine |

Characterization of Ligand-Receptor Binding Modes and Interaction Profiling

There is currently no published research that characterizes the ligand-receptor binding modes of N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide. Investigations into its potential interactions with biological targets, which would typically involve identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds, have not been reported. As a result, no data is available to populate a table detailing these specific molecular interactions.

Prediction of Putative Binding Sites and Residue Interactions

Similarly, the scientific literature lacks any studies that predict the putative binding sites of N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide on any protein or receptor. Computational studies that would identify specific amino acid residues involved in the binding of this compound are not available. Consequently, a data table of predicted residue interactions cannot be generated.

Investigation of Molecular and Cellular Interactions in Vitro Research Avenues

Enzyme Modulation and Inhibition Studies

The N-arylacetamide scaffold is associated with the modulation of various enzyme families. Research into derivatives with similar structural features suggests that N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide could be investigated for its potential as an enzyme inhibitor.

Studies on diversified 2-(3-(3-methoxybenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] mdpi.comnih.govthiazin-2-yl)-N-arylacetamides have shown that compounds with chloro and bromo substituents demonstrate good inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. nih.gov Specifically, derivatives with chloro, bromo, and nitro substituents were potent inhibitors of the α-amylase enzyme. nih.gov The position of the halogen substituent on the N-phenyl ring was also found to significantly affect the enzyme inhibitory potential. nih.gov

Furthermore, a series of 2-(3-(2-chlorophenyl)pyrazin-2-ylthio)-N-arylacetamide derivatives have been evaluated for their in vitro activity against HIV-1, with some compounds showing significant activity against the wild-type reverse transcriptase (RT) enzyme. nih.gov Given these precedents, in vitro studies could explore the inhibitory potential of N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide against a range of enzymes, including but not limited to:

Hydrolases: Such as α-glucosidase and α-amylase, which are relevant in metabolic disorders.

Transferases: Including viral enzymes like reverse transcriptase.

Oxidoreductases: Given the antioxidant potential observed in some acetamide (B32628) derivatives. researchgate.net

Table 1: Examples of Enzyme Inhibition by Structurally Related N-Arylacetamides

| Compound Class | Target Enzyme(s) | Key Findings |

|---|---|---|

| 2-(...)-N-arylacetamides | α-glucosidase, α-amylase | Chloro and bromo substituents led to good inhibition. nih.gov |

Receptor Binding Assays and Ligand-Target Characterization using In Vitro Systems

Receptor binding assays are crucial for identifying the molecular targets of a compound. For N-arylacetamides, studies have demonstrated interactions with specific receptor types. A series of N-(1-benzylpiperidin-4-yl)arylacetamides were synthesized and evaluated for their binding properties for sigma1 and sigma2 receptors, with most compounds showing a higher affinity for the sigma1 receptor. nih.gov The electrostatic properties of the substituents on the phenylacetamide aromatic ring were found to strongly influence binding to sigma1 receptors. nih.gov

Another study on N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)acetamide identified it as a receptor for acid binding, indicating the potential for interactions with acidic molecules. tandfonline.com These findings suggest that N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide could be screened against a panel of receptors to characterize its binding profile. Potential receptor targets for investigation include:

Sigma Receptors: Based on the activity of other N-arylacetamides.

G-Protein Coupled Receptors (GPCRs): A large family of receptors involved in numerous signaling pathways.

Nuclear Receptors: Which regulate gene expression.

Cellular Assays for Investigating Intracellular Pathway Perturbation

Cellular assays provide a platform to observe the effects of a compound on whole cells, including processes like cell proliferation, signaling, and apoptosis. Acetamide derivatives have been shown to influence these cellular processes in various cell lines.

For instance, some acetamide-containing compounds have been reported to inhibit the proliferation of cancer cells and induce apoptosis. nih.gov One study showed that an acetamide derivative could sensitize human non-small-cell lung cancer cells to camptothecin-induced apoptosis. nih.gov Another study found that a methoxyphenyl chalcone (B49325) was effective in eliminating ovarian cancer cells through the induction of apoptosis. nih.gov The mechanism of apoptosis induction by some acetamide derivatives has been linked to the activation of the caspase pathway. ijcce.ac.irplos.org

Based on this, in vitro cellular assays for N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide could investigate:

Cell Proliferation: Using assays like the MTT assay to determine the effect on the growth of various cell lines, particularly cancer cell lines.

Apoptosis Induction: Employing techniques such as Annexin V/propidium iodide staining and analysis of caspase activity to determine if the compound induces programmed cell death. nih.govijcce.ac.ir

Cell Cycle Analysis: To understand if the compound causes cell cycle arrest at specific phases.

Table 2: Cellular Effects of Structurally Related Acetamide Derivatives

| Compound/Derivative | Cell Line(s) | Observed Effect |

|---|---|---|

| Acetamide derivative (NPOA) | Human non-small-cell lung cancer (H1299) | Sensitizes cells to camptothecin-induced apoptosis. nih.gov |

| Methoxyphenyl chalcone | Ovarian cancer cells | Decreased cell viability through apoptosis induction. nih.gov |

Elucidation of Mechanism of Action at the Molecular Level

Understanding the mechanism of action at the molecular level is key to characterizing a compound's biological activity. This involves identifying the specific protein-ligand interactions and the downstream signaling pathways that are affected.

For enzyme inhibitors, kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive). nih.gov Molecular docking studies can provide insights into the binding modes of active compounds within the active site of an enzyme or receptor. nih.govnih.gov For compounds that induce apoptosis, Western blot analysis can be used to measure the expression levels of key proteins in the apoptotic pathway, such as those in the Bcl-2 family. nih.govplos.org

Potential avenues for elucidating the molecular mechanism of N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide include:

Protein-Ligand Interaction Studies: Utilizing techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities to identified target proteins.

Pathway Analysis: Employing transcriptomic or proteomic approaches to identify changes in gene or protein expression in cells treated with the compound.

Molecular Modeling: Using computational methods to simulate the interaction of the compound with potential protein targets and to rationalize structure-activity relationships.

Structure-Activity Relationship (SAR) Analysis in N-Arylacetamide Scaffolds for In Vitro Activity

Structure-activity relationship (SAR) studies aim to identify the specific structural features of a molecule that are responsible for its biological activity. nih.gov For N-arylacetamide scaffolds, the nature and position of substituents on the aromatic rings are critical determinants of their in vitro efficacy.

The presence and position of a halogen atom, such as the chlorine on the 3-position of the phenyl ring in the target compound, can significantly influence biological activity. In a study of 1,2-benzothiazine-N-arylacetamides, the presence of halo groups (Cl, Br) at the ortho and para positions of the N-phenyl moiety was found to be more effective for enzyme inhibition compared to the meta position. nih.gov Another study on N-(1-benzylpiperidin-4-yl)arylacetamide analogues found that substitution on the aromatic rings with a halogen resulted in a similar affinity for sigma-1 receptors but a significantly increased affinity for sigma-2 receptors. nih.gov The addition of a chlorine atom to an acetamide derivative was also shown to be essential for its antimicrobial activity in one study. nih.gov

These findings underscore the importance of the chloro-substituent in N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide and suggest that its position at the meta-position may confer a specific activity profile compared to ortho- or para-substituted analogues.

The methoxy (B1213986) group on the 4-position of the phenyl ring is another key structural feature that can modulate the biological interaction profile of the compound. The methoxy substituent is prevalent in many natural products and approved drugs, where it can influence ligand-target binding, physicochemical properties, and metabolic parameters. nih.gov

Impact of Acetamide Moiety Modifications on Cellular or Molecular Function

The acetamide moiety within the structure of N-phenylacetamide derivatives serves as a critical linker, and modifications to this group can significantly influence the compound's interaction with biological targets, thereby altering its cellular and molecular functions. Research into analogous N-phenylacetamide and 2-phenylacetamide (B93265) structures has revealed that alterations such as N-alkylation, N,N-disubstitution, and bioisosteric replacement of the amide bond can modulate biological activity, including receptor binding affinity and enzyme inhibition.

One area of investigation has been the N,N-disubstitution of the terminal acetamide on heterocyclic scaffolds like pyrazolopyrimidines. Such modifications allow for the introduction of diverse chemical groups distal to the core structure. This strategy has been shown to influence binding affinity to targets such as the translocator protein (TSPO), without compromising the essential interactions of the core scaffold. The nature of these substituents can also affect physicochemical properties like lipophilicity, which in turn influences cellular uptake and distribution.

The following table summarizes findings from research on analogous acetamide-containing compounds, illustrating the impact of specific modifications on their biological activity.

| Compound Series | Modification of Acetamide Moiety | Observed Impact on Cellular/Molecular Function | Reference Compound(s) | Reported Activity Metric (Example) |

| Pyrazolopyrimidines | N,N-disubstitution of the terminal acetamide | Altered binding affinity for the translocator protein (TSPO). Allows for introduction of diverse chemical moieties without sacrificing affinity. | N/A | Varies with substituent |

| 2,4,6-trisubstituted pyrimidines | Bioisosteric replacement of the acetamide group | Led to a new series of adenosine (B11128) A2A receptor antagonists with improved potency and chemical stability. | Acetamide-containing precursors | Improved potency |

| General N-phenylacetamides | Introduction of a thiazole (B1198619) moiety to the amide scaffold | Resulted in antibacterial activity against Xanthomonas species. | N/A | EC50 value of 156.7 µM for compound A1 |

| meta-amide baccharin analogs | Retroisosterism (reversed amide bond) | Maintained similar potency but dramatically improved selectivity for the target enzyme (AKR1C3 over AKR1C2). | Baccharin analog with standard amide | >2,800-fold increase in selectivity |

These examples from related compound classes underscore the chemical tractability and functional importance of the acetamide moiety. While direct experimental data on N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide is not available in the reviewed literature, these findings provide a strong basis for predicting that modifications to its acetamide linker would profoundly affect its biological activity profile. Future in vitro research could explore these avenues to develop analogs with potentially enhanced or modulated cellular functions.

Applications in Chemical Biology and Advanced Materials Research

Development as Chemical Probes for Studying Biological Systems and Pathways

While direct studies on N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide as a chemical probe are not extensively documented, the broader class of acetamide (B32628) derivatives has been investigated for a range of biological activities. These studies suggest that this compound could be a valuable scaffold for developing chemical probes to investigate various biological systems and pathways.

Derivatives of N-phenylacetamide have been synthesized and evaluated for their potential as therapeutic agents, exhibiting activities such as antioxidant, anti-inflammatory, antibacterial, and anticancer effects. For instance, certain acetamide derivatives have shown antioxidant activity by scavenging radicals and reducing reactive oxygen species (ROS) and nitric oxide (NO) production in macrophages. nih.gov The exploration of such compounds provides insights into how modifications of the N-arylacetamide structure can modulate biological activity, a key aspect in the design of chemical probes.

The general approach to developing a chemical probe involves identifying a compound with a specific biological activity and then optimizing its properties to be a selective tool for studying a particular biological target or pathway. Given the diverse biological activities observed in related acetamide derivatives, N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide could serve as a starting point for such an endeavor. The key would be to systematically modify its structure to enhance potency and selectivity for a specific biological target.

Table 1: Biological Activities of Structurally Related Acetamide Derivatives

| Derivative Class | Biological Activity | Research Focus |

|---|---|---|

| N-phenylacetamide derivatives | Antibacterial, Antifungal | Investigating efficacy against phytopathogenic fungi and bacteria. researchgate.netchemjournal.kz |

| N-phenylacetamide derivatives with thiazole (B1198619) moieties | Antibacterial, Nematicidal | Synthesis and evaluation against various bacteria and nematodes. mdpi.comnih.gov |

| 2-(2-Phenylacetamido) acetamide derivatives | Anticancer | Synthesis and cytotoxicity evaluation against cancer cell lines. ijcce.ac.irijcce.ac.ir |

| N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives | Anticancer, Anti-inflammatory, Analgesic | Development of new chemical entities with potential therapeutic applications. researchgate.net |

Utilization as Intermediates in the Synthesis of More Complex Organic Molecules

The N-arylacetamide framework is a well-established and important intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and other complex organic molecules. The presence of reactive sites in N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide, including the amide linkage and the aromatic rings, allows for further chemical transformations.

Chloroacetamide derivatives, in particular, are versatile precursors. For example, 2-chloro-N-arylacetamides are used in the synthesis of various heterocyclic compounds, such as thienopyridines, which are known to have diverse pharmacological activities. acs.org The chloroacetyl group is a good leaving group, facilitating nucleophilic substitution reactions to build more complex structures.

The synthesis of N-arylacetamides can be achieved through various methods, including the reaction of anilines with acetic anhydride (B1165640) or the cross-coupling of amides with aryl halides. arabjchem.org Once formed, these acetamides can undergo further reactions. For instance, the phenyl rings can be subjected to electrophilic substitution reactions, and the amide bond can be hydrolyzed or reduced to an amine, providing a route to a wide array of more complex molecules. The use of N-(4-acetylphenyl)-2-chloroacetamide as a precursor for various N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives highlights the utility of such intermediates in generating molecules with potential biological activities. researchgate.net

Table 2: Synthetic Utility of Related Acetamide Intermediates

| Intermediate | Synthetic Transformation | Resulting Complex Molecules |

|---|---|---|

| 2-chloro-N-(4-methoxyphenyl)acetamide | Reaction with chalcones | N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide derivatives. iucr.org |

| N-(2,5-dibromophenyl) acetamide | Palladium-catalyzed Suzuki cross-coupling | Tri-aryl acetamide derivatives. mdpi.com |

| 4-amino-N-phenylacetamide intermediates | Conversion to isothiocyanates and then thioureas | N-phenylacetamide derivatives containing 4-arylthiazole moieties. mdpi.com |

| 2-Chloro-N-arylacetamide | Reaction with potassium salt of para-hydroxyacetophenone | α-Bromoketones linked to N-arylacetamide. acs.org |

Exploration in Materials Science as Precursors for Functional Polymers or Coatings

The application of N-arylacetamide derivatives extends beyond biology and into the realm of materials science. While specific research on N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide in this field is limited, the structural characteristics of related compounds suggest potential applications as precursors for functional polymers or coatings.

Aniline-based amides have been synthesized and investigated for their nonlinear optical (NLO) properties. mdpi.com NLO materials are crucial for various applications in optoelectronics, including optical switching and data storage. The synthesis of tri-aryl acetamide derivatives through Suzuki cross-coupling reactions demonstrates a pathway to creating extended π-conjugated systems, which are often a prerequisite for significant NLO activity. mdpi.com The N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide molecule, with its aromatic rings, could potentially be modified to enhance its NLO properties, for example, by introducing electron-donating and electron-accepting groups to create a "push-pull" system.

Furthermore, the acetamide functional group can participate in polymerization reactions. For instance, 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (B99206) (MPAEMA) has been synthesized from 2-chloro-N-(4-methoxyphenyl)acetamide. researchgate.net This methacrylate monomer can then be polymerized to create polymers with specific functionalities, which could be used in the development of chemical sensors or other advanced materials. researchgate.net The potential to convert N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide into a polymerizable monomer opens up possibilities for its use in creating novel functional polymers and coatings.

Table 3: Potential Materials Science Applications Based on Related Compounds

| Compound Class | Potential Application | Relevant Research |

|---|---|---|

| Aniline-based amides | Nonlinear optical (NLO) materials | Synthesis of tri-aryl acetamide derivatives and investigation of their NLO properties using DFT methods. mdpi.com |

| 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) | Functional polymers for chemical sensors | Synthesis from 2-chloro-N-(4-methoxyphenyl)acetamide and its potential use in producing sensitive thin-film chemical sensor elements. researchgate.net |

Future Perspectives and Emerging Research Avenues for N 3 Chlorophenyl 2 4 Methoxyphenyl Acetamide Scaffolds

Rational Design and Synthesis of Advanced N-Arylacetamide Analogues with Tailored Research Properties

The rational design and synthesis of advanced N-arylacetamide analogues offer a powerful approach to developing molecules with precisely tailored properties for a wide range of research applications. By systematically modifying the core structure of N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide, researchers can fine-tune the electronic, steric, and physicochemical characteristics of the resulting compounds to enhance their performance in specific assays or to explore new scientific questions.

Modern synthetic methodologies are enabling the efficient construction of diverse libraries of N-arylacetamide analogues. Techniques such as palladium-catalyzed cross-coupling reactions, C-H activation, and multicomponent reactions allow for the rapid and modular assembly of these compounds from readily available starting materials. For example, a robust method for the external ligand-free Pd(II)-catalyzed C(sp2)-H olefination and alkynylation has been established to access valuable phenylacetamido-2-pyridones, demonstrating the feasibility of late-stage functionalization to create new molecular entities.

The tailored properties of these advanced analogues can be directed towards a multitude of research areas. By incorporating specific pharmacophores or reactive groups, N-arylacetamides can be designed as probes to study biological processes, as ligands for specific protein targets, or as building blocks for functional materials. For example, the design of hybrid derivatives of cysteine and N-arylacetamides has led to the development of potent urease inhibitors.

| Analogue | Synthetic Strategy | Tailored Property | Potential Research Application |

| Fluorinated N-arylacetamides | Electrophilic aromatic fluorination | Altered electronic properties and metabolic stability | Probes for studying enzyme-ligand interactions |

| N-Arylacetamides with heterocyclic moieties | Condensation reactions | Enhanced biological activity | Development of new antimicrobial or anticancer agents |

| Photo-switchable N-arylacetamides | Incorporation of azobenzene or other photo-responsive units | Light-controlled conformational changes | Development of smart materials and molecular switches |

Integration with Supramolecular Chemistry for Novel Chemical Architectures and Self-Assembly Studies

The integration of N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide scaffolds with the principles of supramolecular chemistry opens up exciting avenues for the construction of novel chemical architectures and the study of self-assembly processes. The inherent directionality and specificity of non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, can be harnessed to guide the assembly of N-arylacetamide molecules into well-defined supramolecular structures.

The amide functionality within the N-arylacetamide core is a key player in directing self-assembly. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. For instance, studies on halogenated C,N-diarylacetamides have revealed that molecules can be linked into chains of rings through a combination of N-H···O and C-H···π(arene) hydrogen bonds. The specific arrangement of these hydrogen bonds can be influenced by the substitution pattern on the aromatic rings, offering a degree of control over the resulting supramolecular architecture.

Furthermore, the aromatic rings of the N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide scaffold provide opportunities for π-π stacking interactions, which can further stabilize the self-assembled structures. The interplay between hydrogen bonding and π-π stacking can lead to the formation of intricate and hierarchical assemblies with unique properties.

| Supramolecular Motif | Driving Non-Covalent Interaction(s) | Potential Architecture | Emerging Research Area |

| Amide-amide hydrogen bonding | N-H···O=C | Linear chains, tapes, sheets | Crystal engineering of functional organic materials |

| π-π stacking | Aromatic ring interactions | Columnar or layered structures | Development of organic semiconductors and sensors |

| Halogen bonding | C-Cl···O or C-Cl···N | Co-crystals with specific geometries | Design of novel solid-state materials with tunable properties |

| Host-guest complexation | Encapsulation within macrocycles | Inclusion complexes | Drug delivery systems and molecular recognition studies |

High-Throughput Screening Approaches for Identification of New Research Targets and Ligands

High-throughput screening (HTS) methodologies offer a powerful platform for the rapid identification of new research targets and ligands for N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide and its analogues. By screening large and diverse chemical libraries against a multitude of biological assays, HTS can uncover novel interactions and biological activities that may not be predicted through rational design alone.

The development of focused libraries of N-arylacetamide derivatives is a crucial first step in this process. These libraries can be designed to explore a wide range of chemical space around the core scaffold, incorporating variations in the substitution patterns on the aromatic rings and modifications to the acetamide (B32628) linker. The synthesis of these libraries can be facilitated by automated and parallel synthesis techniques.

Once a library is established, it can be screened against a variety of targets and cellular models to identify "hits"—compounds that exhibit a desired biological effect. Modern HTS platforms can perform millions of individual assays in a short period, utilizing techniques such as fluorescence, luminescence, and absorbance to detect changes in biological activity. For example, a fragment library of chloroacetamide electrophiles was screened to identify new scaffolds that bind to the palmitate pocket of TEADs and disrupt their interaction with YAP1.

Beyond target-based screening, phenotypic screening is an emerging HTS approach that can identify compounds that produce a desired effect in a cellular or whole-organism model, without prior knowledge of the molecular target. This approach is particularly valuable for discovering compounds with novel mechanisms of action. A high-throughput screening of five compound libraries for anthelmintic activity led to the discovery of two flavonoid compounds with promising activity.

| Screening Approach | Description | Potential Outcome for N-Arylacetamide Scaffolds |

| Target-Based HTS | Screening a compound library against a specific, purified biological target (e.g., an enzyme or receptor). | Identification of potent and selective inhibitors or activators for known targets. |

| Phenotypic HTS | Screening compounds in a cell-based or whole-organism assay to identify a desired change in phenotype. | Discovery of compounds with novel biological activities and subsequent identification of their molecular targets. |

| Fragment-Based Screening | Screening a library of small, low-molecular-weight "fragments" to identify weak binders that can be optimized into potent ligands. | Identification of new binding pockets and starting points for the development of novel ligands. |

| Virtual Screening | Using computational methods to screen large virtual libraries of compounds against a target of interest. | Prioritization of compounds for synthesis and experimental testing, accelerating the discovery process. |

Development of Innovative Methodologies for Studying Amide Bond Reactivity and Stability in Complex Chemical Environments

The amide bond is a cornerstone of chemical and biological systems, and its inherent stability is crucial for the structural integrity of peptides, proteins, and many synthetic molecules, including N-arylacetamides. However, understanding the factors that govern amide bond reactivity and stability in complex chemical environments is essential for advancing our knowledge in areas ranging from drug metabolism to materials science. Future research will likely focus on developing innovative methodologies to probe and manipulate the amide bond within the N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide scaffold and its analogues.

One emerging area is the development of new catalytic systems for the selective cleavage or formation of amide bonds under mild conditions. While amide bonds are generally robust, nature has evolved enzymes, such as proteases, that can efficiently and selectively hydrolyze them. Inspired by these biological systems, chemists are developing artificial enzymes and metal-based catalysts that can mimic this activity. For instance, nickel catalysts have been shown to activate and cleave amide carbon-nitrogen bonds, enabling the conversion of amides to esters under mild conditions.

Computational methods are also playing an increasingly important role in studying amide bond reactivity. Quantum mechanical calculations can provide detailed insights into the electronic structure of the amide bond and the transition states of its reactions. These studies can help to elucidate the mechanisms of amide bond cleavage and predict the reactivity of different N-arylacetamide analogues.

Furthermore, the development of novel analytical techniques is crucial for monitoring amide bond stability in real-time and in complex mixtures. Techniques such as mass spectrometry, NMR spectroscopy, and vibrational spectroscopy can be used to track the degradation of N-arylacetamides and identify the resulting products. These methods are invaluable for studying the stability of these compounds in biological media or under various environmental conditions.

| Methodology | Description | Application to N-Arylacetamide Research |

| Biocatalysis | The use of enzymes to catalyze chemical reactions. | Development of enzymatic methods for the selective synthesis or degradation of N-arylacetamide analogues. |

| Homogeneous Catalysis | The use of soluble metal complexes to catalyze reactions. | Design of catalysts for the controlled cleavage or functionalization of the amide bond in N-arylacetamides. |

| Computational Chemistry | The use of computer simulations to study chemical systems. | Prediction of amide bond stability and reactivity, and elucidation of reaction mechanisms. |

| Advanced Spectroscopy | The use of sophisticated analytical techniques to probe molecular structure and dynamics. | Real-time monitoring of amide bond integrity in complex environments, such as biological systems. |

Q & A

Q. What synthetic methodologies are established for N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide?

The compound is typically synthesized via condensation reactions between substituted anilines and activated acetamide intermediates. For example:

- Chloroacetamide coupling : Reacting 3-chloroaniline with 4-methoxyphenylacetyl chloride in dichloromethane (DCM) using triethylamine as a base (similar to methods in ).

- Purification : Recrystallization from toluene or ethyl acetate is effective for isolating crystalline products, as demonstrated for structurally related acetamides .

- Yield optimization : Adjusting stoichiometry (1:1 molar ratio of reactants) and reaction time (3–6 hours at 273 K) improves efficiency .

Q. How is the compound characterized using spectroscopic and analytical techniques?

Key methods include:

- ¹H NMR : Aromatic protons in the 3-chlorophenyl group appear as doublets near δ 7.2–7.5 ppm, while methoxy protons resonate as singlets around δ 3.8 ppm (see analogous compounds in and ).

- Mass spectrometry (MS) : Molecular ion peaks ([M+H]⁺) are observed at m/z 290.07 (calculated for C₁₅H₁₃ClNO₂).

- Elemental analysis : Validates purity (e.g., C: 62.07%, H: 4.52%, N: 4.83% for C₁₅H₁₃ClNO₂) .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental NMR data be resolved?

Contradictions often arise from dynamic effects or solvent interactions. Strategies include:

- High-field NMR : Use 500+ MHz instruments to resolve overlapping signals (e.g., distinguishing methoxy and acetamide carbonyl environments).

- Computational validation : Compare experimental shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian or ORCA software).

- Deuteration studies : Replace exchangeable protons (e.g., N–H) with deuterium to simplify spectra .

Q. What crystallographic techniques elucidate the compound’s structure and intermolecular interactions?

- Single-crystal X-ray diffraction (SCXRD) : Resolves dihedral angles between the 3-chlorophenyl (81.9°) and 4-methoxyphenyl (85.8°) groups, critical for understanding steric effects (see for analogous structures).

- Hydrogen bonding analysis : N–H···O interactions (2.8–3.0 Å) stabilize crystal packing, as observed in related acetamides .

- Software tools : SHELXL ( ) refines anisotropic displacement parameters and validates thermal motion models .

Q. What strategies improve synthetic yields of N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide?

Low yields (<50%) may result from competing side reactions. Solutions include:

- Catalyst optimization : Use 1.2 equivalents of triethylamine to deprotonate intermediates and accelerate nucleophilic attack .

- Solvent selection : Polar aprotic solvents (e.g., DCM or THF) enhance reaction homogeneity.

- Temperature control : Maintain reactions at 273 K to suppress hydrolysis of acetyl chloride intermediates .

Q. How can biological activity data contradictions across studies be addressed?

Variations in assay conditions often explain discrepancies. Best practices include:

- Standardized assays : Use the MTT protocol () for cytotoxicity screening with consistent cell lines (e.g., HCT-116 or MCF-7).

- Positive controls : Compare with reference compounds like doxorubicin or cisplatin to calibrate activity thresholds.

- SAR analysis : Correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) with activity trends (see for anti-cancer SAR in acetamide derivatives) .

Methodological Recommendations

- For synthetic challenges : Prioritize column chromatography (silica gel, ethyl acetate/hexane gradient) over recrystallization for complex mixtures .

- For crystallography : Collect high-resolution data (θ < 25°) to minimize errors in hydrogen atom positioning .

- For bioactivity studies : Validate target engagement using radioligand binding assays for receptors like adenosine A2B (as in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.